Cas no 74499-51-7 ((3R)-3,7-dimethyloct-7-en-1-yl 2,2-dimethylbutanoate)

74499-51-7 structure
Product name:(3R)-3,7-dimethyloct-7-en-1-yl 2,2-dimethylbutanoate
(3R)-3,7-dimethyloct-7-en-1-yl 2,2-dimethylbutanoate Chemical and Physical Properties
Names and Identifiers
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- (3R)-3,7-dimethyloct-7-en-1-yl 2,2-dimethylbutanoate
- [(3R)-3,7-dimethyloct-7-enyl] 2,2-dimethylbutanoate
- 74499-51-7
- CLYWMRJUCOOPJJ-UHFFFAOYSA-N
- DTXSID00888446
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- Inchi: InChI=1S/C15H26O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h14H,1,3,6-11H2,2,4-5H3
- InChI Key: CLYWMRJUCOOPJJ-UHFFFAOYSA-N
- SMILES: CC(CCCC(=C)C)CCOC(=O)CC(=C)C
Computed Properties
- Exact Mass: 238.193280068g/mol
- Monoisotopic Mass: 238.193280068g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 10
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 26.3Ų
(3R)-3,7-dimethyloct-7-en-1-yl 2,2-dimethylbutanoate Related Literature
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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